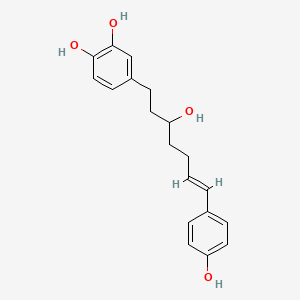

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16(11-7-15-8-12-18(22)19(23)13-15)4-2-1-3-14-5-9-17(21)10-6-14/h1,3,5-6,8-10,12-13,16,20-23H,2,4,7,11H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECNHCLFPNYLCU-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCC(CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCC(CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling a Phytoestrogenic Diarylheptanoid: A Technical Guide to the Isolation of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol from Curcuma comosa

For Immediate Release

This technical guide provides a comprehensive overview of the isolation, characterization, and biological significance of the diarylheptanoid, 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol, a phytoestrogenic compound sourced from the rhizomes of Curcuma comosa. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Curcuma comosa Roxb., a member of the Zingiberaceae family, is a plant with a history of use in traditional Thai medicine, particularly for gynecological health. Its rhizomes are a rich source of diarylheptanoids, a class of secondary metabolites that have garnered significant scientific interest due to their diverse biological activities. Among these, 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol has been identified as a key constituent with potential therapeutic applications. This guide details the methodology for its extraction and purification, summarizes its physicochemical properties, and explores its known biological signaling pathways.

Experimental Protocols: Isolation and Purification

The isolation of 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol from Curcuma comosa rhizomes is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocol is a synthesized methodology based on established research.

Plant Material and Extraction

-

Plant Material Preparation: Fresh rhizomes of Curcuma comosa are collected, washed, and shade-dried. The dried rhizomes are then ground into a fine powder.

-

Solvent Extraction: The powdered rhizome material is subjected to exhaustive extraction with 95% ethanol at room temperature.[1] This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Fractionation and Chromatographic Purification

-

Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically enriched with phenolic compounds like diarylheptanoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative HPLC. A C18 column is commonly employed with a mobile phase consisting of a gradient of water (often with a small percentage of acetic acid) and acetonitrile.[2][3] The elution is monitored by a UV-Vis detector, and the peak corresponding to 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol is collected. The purity of the isolated compound is then assessed by analytical HPLC, with purities exceeding 98% being achievable.[4]

Figure 1. Experimental workflow for the isolation of the target diarylheptanoid.

Quantitative Data

The characterization of 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C19H22O4 |

| Molecular Weight | 314.38 g/mol |

| 1H NMR | Signals corresponding to aromatic protons, olefinic protons, a methine proton adjacent to a hydroxyl group, and methylene protons of the heptane chain are observed. |

| 13C NMR | Resonances for aromatic carbons, olefinic carbons, a carbon bearing a hydroxyl group, and aliphatic carbons are present. |

| Mass Spectrometry | The molecular ion peak consistent with the chemical formula is detected. |

Table 2: HPLC-DAD Analysis Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.5% acetic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Diode Array Detector (DAD) scanning a range including the UV maxima of the compound. |

| Purity | >98% (as determined by peak area) |

Biological Activity and Signaling Pathways

Diarylheptanoids from Curcuma comosa, including 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol and its analogs, exhibit significant biological activities, primarily as phytoestrogens and anti-inflammatory agents.

Estrogenic Activity

The estrogenic effects of these compounds are primarily mediated through their interaction with estrogen receptors (ERs), with a notable affinity for ERα. This interaction can trigger downstream signaling cascades that influence gene expression.

Figure 2. Estrogenic signaling pathway of the diarylheptanoid.

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the modulation of key inflammatory pathways. This includes the inhibition of cyclooxygenase-2 (COX-2) and the regulation of the JNK/NF-κB and AMPK/Nrf2 signaling cascades.

Figure 3. Anti-inflammatory signaling pathways of the diarylheptanoid.

Conclusion

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol, isolated from Curcuma comosa, represents a promising natural product with well-defined phytoestrogenic and anti-inflammatory activities. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound for potential therapeutic applications. The elucidation of its interactions with key signaling pathways opens avenues for its investigation in the context of hormonal imbalances and inflammatory conditions.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol is a diarylheptanoid, a class of natural products known for their diverse biological activities. Accurate structural elucidation and characterization are paramount for any further investigation into its potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound, a general experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

¹H NMR Data (Predicted)

Solvent: Methanol-d₄ (CD₃OD) Reference: TMS (δ 0.00 ppm)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1a | 2.75 | m | 1H | |

| H-1b | 2.65 | m | 1H | |

| H-2a | 1.78 | m | 1H | |

| H-2b | 1.65 | m | 1H | |

| H-3 | 3.60 | m | 1H | |

| H-4a | 1.60 | m | 1H | |

| H-4b | 1.50 | m | 1H | |

| H-5 | 2.30 | m | 2H | |

| H-6 | 6.15 | dt | 15.8, 6.5 | 1H |

| H-7 | 6.40 | d | 15.8 | 1H |

| H-2' | 6.68 | d | 8.0 | 1H |

| H-5' | 6.70 | d | 8.0 | 1H |

| H-6' | 6.55 | dd | 8.0, 2.0 | 1H |

| H-2''/H-6'' | 7.25 | d | 8.5 | 2H |

| H-3''/H-5'' | 6.75 | d | 8.5 | 2H |

¹³C NMR Data (Predicted)

Solvent: Methanol-d₄ (CD₃OD) Reference: CD₃OD (δ 49.0 ppm)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 32.5 |

| C-2 | 40.0 |

| C-3 | 72.0 |

| C-4 | 38.5 |

| C-5 | 31.0 |

| C-6 | 131.0 |

| C-7 | 130.0 |

| C-1' | 134.0 |

| C-2' | 116.5 |

| C-3' | 146.0 |

| C-4' | 144.5 |

| C-5' | 116.0 |

| C-6' | 120.0 |

| C-1'' | 129.0 |

| C-2''/C-6'' | 130.5 |

| C-3''/C-5'' | 116.0 |

| C-4'' | 157.0 |

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of phenolic natural products like diarylheptanoids.

Sample Preparation

-

Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Mass Determination: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for phenolic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 or more, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the NMR characterization of a natural product.

Caption: A general workflow for the NMR-based structural elucidation of natural products.

Caption: Logical relationships in NMR-based structure determination.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation pattern of the diarylheptanoid, 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, details experimental protocols for analysis, and provides a visual representation of the fragmentation cascade.

Introduction

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol is a natural product belonging to the diarylheptanoid class of compounds, which are known for their diverse biological activities. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its accurate identification, characterization, and quantification in complex biological matrices. This guide is based on established fragmentation principles of similar diarylheptanoid structures, providing a robust framework for researchers working with this and related compounds.

Predicted Fragmentation Pattern

The fragmentation of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol upon ionization in a mass spectrometer is expected to proceed through a series of characteristic bond cleavages and rearrangements. The molecular weight of the compound is 330.15 g/mol , which will correspond to the [M+H]⁺ or [M-H]⁻ ion in the mass spectrum, depending on the ionization mode.

The primary sites of fragmentation are anticipated to be the benzylic positions, the bond adjacent to the hydroxyl group on the heptane chain, and the double bond. The presence of hydroxyl groups on the phenyl rings will also influence the fragmentation, potentially leading to the loss of water molecules.

Quantitative Data of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and the proposed neutral losses from the protonated molecule ([M+H]⁺ at m/z 331.16).

| Fragment Ion (m/z) | Proposed Neutral Loss | Description of Fragmentation |

| 313.15 | H₂O | Loss of a water molecule from the hydroxyl group on the heptane chain. |

| 295.14 | 2H₂O | Subsequent loss of a second water molecule from a phenolic hydroxyl group. |

| 207.09 | C₇H₇O | Cleavage of the C4-C5 bond, leading to the loss of a hydroxyphenyl ethylene fragment. |

| 177.06 | C₉H₁₀O₂ | Cleavage of the C2-C3 bond, resulting in the loss of a dihydroxyphenyl ethyl fragment. |

| 137.06 | C₁₁H₁₄O₃ | Formation of the protonated dihydroxybenzyl cation. |

| 123.04 | C₁₂H₁₆O₄ | Formation of the protonated hydroxybenzyl cation. |

| 107.05 | C₁₃H₁₈O₄ | Formation of the protonated hydroxystyrene fragment. |

Experimental Protocol for Tandem Mass Spectrometry (MS/MS) Analysis

The following protocol outlines a general methodology for the analysis of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol using a high-resolution tandem mass spectrometer.

1. Sample Preparation:

- Dissolve the purified compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 µg/mL.

- Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions (Optional, for complex mixtures):

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to achieve separation from other components.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

- Ion Source: Electrospray Ionization (ESI) in positive ion mode.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 120 °C.

- Desolvation Temperature: 350 °C.

- Cone Gas Flow: 50 L/hr.

- Desolvation Gas Flow: 600 L/hr.

- Full Scan MS: m/z 100-500.

4. Tandem Mass Spectrometry (MS/MS) Conditions:

- Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 331.16).

- Collision Gas: Argon.

- Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

- Data Acquisition: Acquire product ion spectra.

Visualization of the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed fragmentation cascade of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol.

Caption: Proposed fragmentation pathway of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol. The detailed fragmentation pathways, quantitative data, and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The provided information will aid in the confident identification and structural elucidation of this and related diarylheptanoids. While this guide is based on established chemical principles, it is important to note that empirical data from direct analysis of a certified reference standard should be used for final confirmation.

In Vitro Anti-inflammatory Activity of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the in vitro anti-inflammatory properties of the diarylheptanoid, 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol. While direct experimental data on the specific anti-inflammatory activity of this compound is limited in the current literature, this document extrapolates its potential activities based on the well-documented anti-inflammatory effects of structurally related diarylheptanoids. This guide covers the putative mechanisms of action, including the inhibition of key inflammatory mediators and modulation of intracellular signaling pathways. Detailed experimental protocols for assessing anti-inflammatory activity in vitro are provided to facilitate further research in this area.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton.[1][2] These compounds, isolated from various medicinal plants, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The compound 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol, a natural product found in the rhizomes of Curcuma comosa, belongs to this promising class of molecules.[3] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery.[1] This guide explores the potential of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol as an anti-inflammatory agent based on the activities of its chemical class.

Potential Anti-inflammatory Mechanisms of Diarylheptanoids

The anti-inflammatory effects of diarylheptanoids are attributed to their ability to modulate multiple targets in the inflammatory cascade. The primary mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways.

Inhibition of Inflammatory Mediators

Diarylheptanoids have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[4]

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several diarylheptanoids have demonstrated the ability to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[1][5][6]

-

Prostaglandin E2 (PGE2): PGE2 is a key mediator of inflammation, pain, and fever, synthesized by the action of cyclooxygenase-2 (COX-2). Structurally similar diarylheptanoids have been reported to inhibit PGE2 formation, with some compounds showing potent activity.[7][8]

Modulation of Signaling Pathways

The anti-inflammatory effects of diarylheptanoids are often mediated through the regulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some diarylheptanoids have been shown to inhibit the activation of NF-κB.[9]

-

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Modulation of MAPK signaling is another mechanism by which diarylheptanoids may exert their anti-inflammatory effects.[9][10]

Quantitative Data on Related Diarylheptanoids

| Diarylheptanoid Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| Alnuside A | LPS-induced NO production | RAW 264.7 | 8.08 | [4] |

| Unnamed Diarylheptanoid (from Alnus formosana) | LPS-induced NO production | RAW 264.7 | 7.99 | [4] |

| Hexahydrocurcumin | COX-2-derived PGE2 formation | - | 0.7 | [7] |

Detailed Experimental Protocols

To facilitate further investigation into the anti-inflammatory properties of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol, detailed protocols for key in vitro assays are provided below.

Cell Culture

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Production Assay (ELISA)

This assay quantifies the amount of PGE2 released into the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Cell Seeding and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay.

-

Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the supernatant.

-

ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's instructions of a commercially available kit. The general principle involves the competition between PGE2 in the sample and a fixed amount of labeled PGE2 for binding to a limited amount of antibody.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Quantification: Calculate the PGE2 concentration based on a standard curve prepared with known concentrations of PGE2.

Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams are provided in the DOT language for Graphviz.

Putative Anti-inflammatory Signaling Pathway

Caption: Putative inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow for In Vitro Anti-inflammatory Assays

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol, a diarylheptanoid isolated from the rhizomes of Curcuma comosa, demonstrates significant therapeutic potential owing to its pronounced anti-inflammatory and antioxidant properties. This technical guide delineates the current understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This compound, also identified in scientific literature as ASPP 092, modulates key inflammatory cascades, including the NF-κB and COX pathways, and exhibits potent radical scavenging activity. The comprehensive data presented herein provides a foundational resource for researchers and professionals engaged in the exploration and development of novel anti-inflammatory and antioxidant therapeutics.

Core Mechanism of Action

The primary mechanism of action of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol revolves around its dual capacity to mitigate inflammatory responses and counteract oxidative stress. Its anti-inflammatory effects are chiefly mediated through the downregulation of the NF-κB signaling pathway and the inhibition of cyclooxygenase (COX) enzymes. Concurrently, its antioxidant properties are attributed to its ability to directly scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Anti-Inflammatory Activity

The anti-inflammatory properties of this diarylheptanoid have been substantiated in preclinical models. Topical application has been shown to effectively suppress experimentally induced ear edema in mice.[1][2] This effect is underpinned by a significant reduction in the expression of key inflammatory mediators. The compound modulates the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as Matrix Metalloproteinase-13 (MMP-13).[1][2] Furthermore, it has been observed to decrease the expression of both COX-1 and COX-2 enzymes, which are pivotal in the synthesis of prostaglandins, potent inflammatory mediators.[1][2] A key study has indicated that the compound restricts the release of TNF-α and IL-1β by suppressing the expression of IκB kinase (IKK), which in turn inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Antioxidant Activity

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol exhibits potent antioxidant properties, comparable to that of ascorbic acid (Vitamin C).[3] This activity is demonstrated by its capacity to scavenge free radicals directly. In addition to its direct antioxidant action, the compound has been shown to protect against hydrogen peroxide-induced oxidative stress by increasing the levels of endogenous antioxidant enzymes.[4] It also attenuates the increase in reactive oxygen species (ROS) production and the decrease in total glutathione levels induced by oxidative insults.[3]

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol.

| Biological Activity | Assay | Test System | Result (IC50) | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | In vitro | 42.83 ± 0.6 µM | [2] |

Signaling Pathways

The anti-inflammatory effects of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol are mediated through the modulation of key signaling pathways, primarily the NF-κB pathway.

NF-κB Signaling Pathway

The compound's inhibitory effect on the NF-κB signaling pathway is a cornerstone of its anti-inflammatory action. By suppressing the expression of IκB kinase (IKK), it prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the compound's activities.

Ethyl Phenylpropiolate (EPP)-Induced Ear Edema in Mice

This in vivo assay is used to evaluate the topical anti-inflammatory activity of the compound.

-

Animals: Adult male ICR mice (30–35 g) are used.

-

Induction of Edema: A solution of ethyl phenylpropiolate (EPP) at a concentration of 1 mg/ear dissolved in 20 µL of acetone is topically applied to both the inner and outer surfaces of the mouse ear.[1]

-

Treatment: Immediately following EPP application, the test compound, 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol, dissolved in a suitable vehicle (e.g., acetone), is topically applied to the same area. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like phenylbutazone) are included.

-

Measurement of Edema: The thickness of the ear is measured using a digital caliper at baseline (before EPP application) and at various time points post-treatment (e.g., 15, 30, 60, and 120 minutes).[1][5]

-

Analysis: The percentage of ear edema inhibition is calculated for each treatment group relative to the vehicle control group.

-

Histopathology: At the end of the experiment, ear tissues are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of inflammatory cell infiltration and tissue morphology.[1]

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Cytokine Expression

This method is employed to quantify the mRNA expression levels of inflammatory cytokines in tissue samples.

-

RNA Isolation: Total RNA is extracted from the ear tissue samples using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye such as SYBR Green for detection.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels in the treated groups are compared to the vehicle control group after normalization to the housekeeping gene.[6][7]

DPPH Radical Scavenging Assay

This in vitro assay measures the free radical scavenging capacity of the compound.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation and Measurement: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of the solutions is then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[8][9]

Conclusion

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol is a promising natural compound with well-defined anti-inflammatory and antioxidant activities. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway and COX enzymes, along with its potent free radical scavenging capabilities, positions it as a strong candidate for further investigation and development as a therapeutic agent for inflammatory and oxidative stress-related disorders. The data and protocols presented in this guide offer a comprehensive resource for advancing the scientific understanding and potential clinical application of this diarylheptanoid.

References

- 1. ASPP 092, a phenolic diarylheptanoid from Curcuma comosa suppresses experimentally-induced inflammatory ear edema in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASPP 092, a phenolic diarylheptanoid from Curcuma comosa suppresses experimentally-induced inflammatory ear edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Effects of a Diarylheptanoid from Curcuma comosa Against Hydrogen Peroxide-Induced Astroglial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Application of ASPP 092, a Diarylheptanoid Isolated from Curcuma comosa Roxb, Accelerates Wound Healing [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]

The Architecture of Flavor and Medicine: A Technical Guide to Diarylheptanoid Biosynthesis in the Zingiberaceae Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Zingiberaceae family, a treasure trove of aromatic and medicinal plants, is renowned for its production of a diverse array of bioactive secondary metabolites. Among these, the diarylheptanoids stand out for their significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of these valuable compounds in prominent members of the ginger family, such as turmeric (Curcuma longa) and ginger (Zingiber officinale). The intricate enzymatic steps, from primary metabolism to the final complex structures, are elucidated to provide a comprehensive understanding for researchers in natural product chemistry, plant biology, and drug discovery.

Core Biosynthetic Pathway of Diarylheptanoids

The biosynthesis of diarylheptanoids originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to generate the core diarylheptanoid scaffold.

The initial steps involve the conversion of L-phenylalanine to cinnamoyl-CoA, which then serves as a precursor for the subsequent extension and modification reactions. Key enzymes in this initial phase include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).

Following the formation of cinnamoyl-CoA derivatives, a series of condensation reactions catalyzed by polyketide synthases (PKS) leads to the elongation of the carbon chain, ultimately forming the characteristic seven-carbon linker of diarylheptanoids. Curcumin synthase (CURS) is a key enzyme in the final steps of curcuminoid biosynthesis.[1][2][3][4]

dot graph "Diarylheptanoid_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5", width=10, height=6, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Feruloyl_CoA [label="Feruloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Diketide_CoA [label="Diketide-CoA\n(e.g., Feruloyl-acetyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Curcuminoids [label="Curcuminoids\n(e.g., Curcumin)", fillcolor="#FBBC05", fontcolor="#202124"]; Other_Diarylheptanoids [label="Other Diarylheptanoids", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges L_Phenylalanine -> Cinnamic_Acid [label="PAL", color="#4285F4"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H", color="#4285F4"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label="4CL", color="#4285F4"]; p_Coumaroyl_CoA -> Feruloyl_CoA [label="Multiple Steps", color="#EA4335"]; Feruloyl_CoA -> Diketide_CoA [label="DCS/PKS", color="#34A853"]; Malonyl_CoA -> Diketide_CoA [color="#34A853"]; Diketide_CoA -> Curcuminoids [label="CURS", color="#34A853"]; Feruloyl_CoA -> Curcuminoids [color="#34A853"]; p_Coumaroyl_CoA -> Other_Diarylheptanoids [label="PKS", color="#EA4335"]; }

Caption: General biosynthetic pathway of diarylheptanoids in Zingiberaceae.

Quantitative Data on Diarylheptanoid Biosynthesis

Quantitative understanding of the biosynthetic pathway is crucial for metabolic engineering and optimizing the production of desired compounds. This section presents available quantitative data on enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes

| Enzyme | Plant Source | Substrate | K_m (µM) | V_max (nmol/min/mg protein) | Reference |

| PAL | Pyrus bretschneideri | L-Phenylalanine | 26.8 ± 2.1 | 15.8 ± 0.6 | [5] |

| C4H | Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | [6] |

| 4CL | Morus atropurpurea (Ma4CL3) | 4-Coumaric acid | 10.49 | 4.4 (nkat/mg) | [7] |

| CURS1 | Curcuma longa | Feruloyl-CoA | 18 | k_cat = 1.1 min⁻¹ | [8] |

| CURS1 | Curcuma longa | p-Coumaroyl-CoA | 189 | k_cat = 0.85 min⁻¹ | [8] |

Note: Data from non-Zingiberaceae species are included as representative examples due to the limited availability of kinetic data for all enzymes specifically within the Zingiberaceae family.

Table 2: Concentration of Curcuminoids in Different Curcuma Species

| Species | Curcuminoids (µg/g DW) | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg RE/g DW) | Reference |

| Curcuma longa | 333.2 | 116.7 | 16.1 | [2] |

| Curcuma mangga | - | - | - | [2] |

| Curcuma zedoaria | - | - | - | [2] |

| Curcuma longa (another study) | 6530 (as mg/g) | 22.3 | - | [9] |

| Curcuma angustifolia | - | - | - | [9] |

| Curcuma comosa | - | - | - | [9] |

Note: Dashes indicate data not reported in the cited study. DW = Dry Weight, GAE = Gallic Acid Equivalents, RE = Rutin Equivalents.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. This section provides protocols for key experiments in diarylheptanoid biosynthesis research.

Protocol 1: Extraction and Quantification of Diarylheptanoids by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of diarylheptanoids from Zingiberaceae rhizomes.

1. Sample Preparation:

-

Freeze-dry fresh rhizome material and grind into a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample.

2. Extraction:

-

Add 10 mL of 70% ethanol to the sample.[10]

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more on the pellet.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

3. HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Data Acquisition: Perform full scan analysis and product ion scans (MS/MS) for targeted diarylheptanoids.

-

Quantification: Create a calibration curve using authentic standards of the diarylheptanoids of interest.

dot digraph "HPLC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, pad="0.5,0.5", width=8, height=6, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Powdered Rhizome Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., 70% Ethanol, Sonication)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Evaporation to Dryness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reconstitution [label="Reconstitute in Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_MS [label="HPLC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Quantification", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Diarylheptanoid Concentrations", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction [color="#5F6368"]; Extraction -> Centrifugation [color="#5F6368"]; Centrifugation -> Supernatant [color="#5F6368"]; Supernatant -> Evaporation [color="#5F6368"]; Evaporation -> Reconstitution [color="#5F6368"]; Reconstitution -> HPLC_MS [color="#5F6368"]; HPLC_MS -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }

Caption: Workflow for diarylheptanoid extraction and analysis.

Protocol 2: Enzyme Activity Assay for 4-Coumarate:CoA Ligase (4CL)

This protocol describes a spectrophotometric assay to measure the activity of 4CL.[11]

1. Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 10% glycerol).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

2.5 mM MgCl₂

-

2.5 mM ATP

-

0.2 mM 4-coumaric acid (substrate)

-

Crude enzyme extract

-

3. Reaction Initiation and Measurement:

-

Pre-incubate the assay mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 0.2 mM Coenzyme A (CoA).

-

Immediately monitor the increase in absorbance at 333 nm, which corresponds to the formation of 4-coumaroyl-CoA.

-

Calculate the enzyme activity based on the molar extinction coefficient of 4-coumaroyl-CoA.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a method for analyzing the expression levels of genes involved in diarylheptanoid biosynthesis.[12]

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue of interest using a suitable RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for the target gene (e.g., PAL, C4H, 4CL, CURS)

-

Diluted cDNA template

-

-

Use a reference gene (e.g., actin or ubiquitin) for normalization.

3. Thermal Cycling Conditions:

-

A typical thermal cycling program includes:

-

Initial denaturation at 95°C for 10 minutes.

-

40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

A final melting curve analysis to verify the specificity of the amplified product.

-

4. Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.

dot digraph "qRT_PCR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, pad="0.5,0.5", width=8, height=6, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Plant Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cDNA_Synthesis [label="cDNA Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qRT_PCR [label="Quantitative Real-Time PCR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Relative Gene Expression Analysis\n(2^-ΔΔCt method)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Gene Expression Levels", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> RNA_Extraction [color="#5F6368"]; RNA_Extraction -> cDNA_Synthesis [color="#5F6368"]; cDNA_Synthesis -> qRT_PCR [color="#5F6368"]; qRT_PCR -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }

Caption: Workflow for gene expression analysis by qRT-PCR.

Conclusion

The biosynthesis of diarylheptanoids in the Zingiberaceae family is a complex and fascinating process that is of significant interest to a wide range of scientific disciplines. This technical guide has provided a detailed overview of the core biosynthetic pathway, presented available quantitative data, and offered detailed experimental protocols to aid researchers in their investigations. A deeper understanding of this pathway holds the key to unlocking the full potential of these bioactive compounds for applications in medicine and human health. Further research is needed to fully characterize all the enzymes involved and to elucidate the regulatory networks that control the production of these valuable natural products.

References

- 1. MS-Based Metabolite Profiling of Aboveground and Root Components of Zingiber mioga and Officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Thai Curcuma Species: Antioxidant and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sunlongbiotech.com [sunlongbiotech.com]

- 12. Transcriptome analysis reveals the genetic basis underlying the biosynthesis of volatile oil, gingerols, and diarylheptanoids in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assessment of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol is a natural diarylheptanoid isolated from the rhizomes of Curcuma comosa.[1][2] Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest in cancer research due to their potential cytotoxic and antiproliferative activities.[3][4] This document provides a detailed protocol for evaluating the cytotoxic effects of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol on various cancer cell lines using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[3]

Studies on structurally similar diarylheptanoids from Curcuma comosa have demonstrated cytotoxic effects against a range of cancer cell lines, including leukemic, lung, and breast cancer cells.[3][5] The proposed mechanism of action for some diarylheptanoids involves the induction of apoptosis and cell cycle arrest.[3][6] These investigations suggest that 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol holds promise as a potential anticancer agent, warranting a thorough evaluation of its cytotoxic profile.

Experimental Protocols

General Cell Culture and Maintenance

Aseptic cell culture techniques are paramount for obtaining reliable and reproducible results. All procedures should be conducted in a certified biological safety cabinet.

Materials:

-

Selected cancer cell lines (e.g., HL-60 [leukemia], MCF-7 [breast cancer], A549 [lung cancer])

-

Complete growth medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution (for adherent cells)

-

Phosphate-Buffered Saline (PBS), sterile

-

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture flasks (T-25, T-75)

-

96-well cell culture plates, sterile

-

Hemocytometer or automated cell counter

Procedure:

-

Culture the selected cancer cell lines in appropriate flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks. For suspension cells, directly dilute the cell suspension to the desired density.

Compound Preparation

-

Prepare a high-concentration stock solution of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol in sterile DMSO (e.g., 10 mM).

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should not exceed 0.5% to minimize solvent-induced cytotoxicity.

MTT Cytotoxicity Assay Protocol

This protocol is adapted from standard MTT assay procedures.[3]

Materials:

-

Cultured cancer cells

-

Prepared dilutions of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol

-

Complete growth medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

For suspension cells, directly seed the cells at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium.

-

-

Compound Treatment:

-

After the initial incubation, carefully remove the medium from the wells with adherent cells.

-

Add 100 µL of the prepared serial dilutions of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control (a known cytotoxic agent). Also, include wells with medium only as a blank.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals (for adherent cells) or centrifuge the plate and then aspirate the supernatant (for suspension cells).

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down or by placing the plate on a shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

Data Presentation and Analysis

Summarize the quantitative data in a clear and structured table. The percentage of cell viability should be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and using a suitable curve-fitting software.

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control (0) | 100 | ||

| Concentration 1 | |||

| Concentration 2 | |||

| Concentration 3 | |||

| Concentration 4 | |||

| Concentration 5 | |||

| Positive Control |

Visualizations

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

Based on the activities of similar diarylheptanoids, a potential mechanism of action for 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol could involve the induction of apoptosis through the modulation of key signaling pathways.

Caption: Potential mechanism of apoptosis induction.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic and Antiproliferative Effects of Diarylheptanoids Isolated from Curcuma comosa Rhizomes on Leukaemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: DPPH Radical Scavenging Assay for 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction The evaluation of antioxidant activity is crucial in the fields of pharmacology, food science, and cosmetics for the discovery of new therapeutic agents and the quality control of various products.[1][2] Reactive oxygen species (ROS) and other free radicals are implicated in cellular damage and a range of pathological conditions. Antioxidants can neutralize these harmful molecules, mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method to assess the antioxidant potential of various compounds.[3][4] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[5][6]

This application note provides a detailed protocol for evaluating the antioxidant activity of 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol, a natural diarylheptanoid isolated from plants like Curcuma comosa, using the DPPH assay.[7] The presence of multiple hydroxyl groups on the phenyl rings suggests that this compound may possess significant radical scavenging properties.

Principle of the Method The DPPH assay is based on a straightforward colorimetric reaction.[1] The DPPH molecule is a stable free radical that has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[3][8] When an antioxidant compound (hydrogen donor, AH) is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[5] This reduction results in a color change from violet to a pale yellow, which is accompanied by a decrease in absorbance at 517 nm.[4][8] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[1] The reaction can proceed via a hydrogen atom transfer (HAT) or a single-electron transfer followed by a proton transfer (SET-PT) mechanism.[6][9]

Caption: DPPH radical scavenging mechanism.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations and samples efficiently.

1. Materials and Reagents

-

Test Compound: 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): (M.W. 394.32 g/mol )

-

Positive Control: Ascorbic acid or Trolox

-

Solvent: Spectrophotometric grade methanol or ethanol

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 517 nm

-

Analytical balance

-

Micropipettes and tips

-

Amber-colored volumetric flasks or flasks wrapped in aluminum foil

2. Preparation of Solutions

-

DPPH Working Solution (0.1 mM):

-

Accurately weigh 3.94 mg of DPPH powder.

-

Dissolve it in 100 mL of methanol in an amber-colored volumetric flask or a flask wrapped in foil to protect it from light.[4]

-

Stir the solution until the DPPH is completely dissolved.

-

The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[4] Adjust with methanol if necessary.

-

Prepare this solution fresh daily before use.[10]

-

-

Test Compound Stock Solution (1 mg/mL):

-

Weigh 1 mg of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol.

-

Dissolve it in 1 mL of methanol. Use sonication if necessary to ensure complete dissolution.

-

-

Serial Dilutions of Test Compound:

-

From the stock solution, prepare a series of dilutions in methanol to obtain final assay concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Positive Control Stock Solution (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.

-

Prepare serial dilutions in the same manner as the test compound.

-

3. Assay Procedure

Caption: Experimental workflow for the DPPH assay.

-

Plate Setup: In a 96-well plate, add 100 µL of the serially diluted test compound and positive control solutions into respective wells. It is recommended to run each concentration in triplicate.

-

Control and Blank Wells:

-

Control (A_control): Add 100 µL of methanol (without any sample).

-

Blank (A_blank): Add 100 µL of each sample concentration, but add 100 µL of methanol instead of the DPPH solution in the next step. This is to correct for any background absorbance from the sample itself.

-

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells.

-

Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[5][10]

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis

-

Correct for Background Absorbance: If the sample blanks show significant absorbance, subtract the average blank absorbance from the corresponding sample absorbance readings.

-

Calculate Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percent inhibition for each concentration:[4]

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

A_control: The average absorbance of the control wells (DPPH solution + methanol).

-

A_sample: The average absorbance of the sample wells (DPPH solution + test compound or positive control).

-

-

Determine the IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[11] To determine the IC50 value, plot a graph of the percentage of inhibition versus the corresponding sample concentrations. The IC50 can be calculated from the linear regression equation of this plot by setting y = 50 and solving for x (concentration).[12][13]

y = mx + c => IC50 (x) = (50 - c) / m

Data Presentation

The quantitative results should be summarized in a clear and structured table. Below is a table with hypothetical data for the DPPH radical scavenging activity of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol compared to the standard, Ascorbic Acid.

| Compound | Concentration (µg/mL) | Mean Absorbance (517 nm) ± SD | % Inhibition | IC50 (µg/mL) |

| Control | 0 | 0.985 ± 0.015 | 0.0 | - |

| 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol | 6.25 | 0.812 ± 0.021 | 17.6 | \multirow{5}{}{28.5 } |

| 12.5 | 0.655 ± 0.018 | 33.5 | ||

| 25.0 | 0.521 ± 0.015 | 47.1 | ||

| 50.0 | 0.298 ± 0.011 | 69.7 | ||

| 100.0 | 0.115 ± 0.009 | 88.3 | ||

| Ascorbic Acid (Standard) | 1.25 | 0.754 ± 0.019 | 23.5 | \multirow{5}{}{4.8 } |

| 2.5 | 0.593 ± 0.014 | 39.8 | ||

| 5.0 | 0.481 ± 0.012 | 51.2 | ||

| 10.0 | 0.249 ± 0.010 | 74.7 | ||

| 20.0 | 0.088 ± 0.007 | 91.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

Application Note: A Validated HPLC-UV Method for the Quantification of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol

Introduction

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol is a diarylheptanoid, a class of plant secondary metabolites that have garnered significant interest for their diverse biological activities.[1][2] Found in various plant species, including those of the Curcuma genus, this compound and its analogues are being investigated for their potential therapeutic applications.[3] Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol.

Materials and Methods

A reversed-phase HPLC method was developed and validated according to the International Council for Harmonisation (ICH) guidelines.[2][4] The method demonstrates good linearity, precision, accuracy, and specificity for the target analyte.

Chromatographic Conditions: The separation was achieved on a C18 column. A gradient elution was employed to ensure optimal separation of the analyte from potential matrix components. The mobile phase consisted of a mixture of acidified water and an organic solvent, a common approach for the analysis of phenolic compounds.[5][6] The UV detection wavelength was set based on the characteristic absorbance of phenolic compounds, with further optimization using a photodiode array (PDA) detector.

Validation Parameters: The method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][7][8]

Experimental Protocols

1. Preparation of Mobile Phase and Solutions

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from a plant matrix)

-

Weigh 1 g of the homogenized and dried plant material.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.[9]

3. HPLC-UV Instrumentation and Conditions

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/PDA detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 280 nm (verify with PDA scan for optimal wavelength).

-

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 8500 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | |

| - Repeatability | 0.9% |

| - Intermediate Precision | 1.3% |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.75 |

Visualizations

Caption: Workflow for HPLC-UV Quantification.

Caption: Interrelation of Method Validation Parameters.

References

- 1. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol [cymitquimica.com]

- 5. Characterisation of diarylheptanoid- and flavonoid-type phenolics in Corylus avellana L. leaves and bark by HPLC/DAD-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. ContaminantDB: (-)-(E)-1-(4-Hydroxyphenyl)-7-phenyl-6-hepten-3-ol [contaminantdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Assessing Neuroprotective Effects of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol in an Amyloid-Beta Induced Mouse Model of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract: These application notes provide a detailed framework for evaluating the neuroprotective potential of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol (hereafter referred to as DHH) in an in vivo model of Alzheimer's disease. The protocols described herein are based on an amyloid-beta (Aβ) induced neurotoxicity model in mice, a well-established paradigm for studying cognitive deficits and neuronal damage associated with Alzheimer's disease.[1][2] Methodologies for behavioral assessment, biochemical analysis of oxidative stress, and histopathological examination of brain tissue are provided. Furthermore, potential signaling pathways involved in the neuroprotective mechanism of DHH are discussed and visualized.

In Vivo Neuroprotection Study Design

This study is designed to assess the efficacy of DHH in mitigating Aβ-induced cognitive impairment and neuronal damage in mice. The experimental design involves intracerebroventricular (ICV) injection of Aβ oligomers to induce an Alzheimer's-like pathology.[1] The neuroprotective effects of DHH will be evaluated through behavioral tests, biochemical assays, and histopathological analysis of the hippocampus, a brain region critical for learning and memory.

Experimental Groups

-

Group 1: Sham Control: Mice receive an ICV injection of saline and oral administration of the vehicle (e.g., 0.5% carboxymethylcellulose).

-

Group 2: Aβ Control: Mice receive an ICV injection of Aβ oligomers and oral administration of the vehicle.

-

Group 3: DHH Low Dose: Mice receive an ICV injection of Aβ oligomers and oral administration of DHH at a low dose (e.g., 10 mg/kg).

-

Group 4: DHH High Dose: Mice receive an ICV injection of Aβ oligomers and oral administration of DHH at a high dose (e.g., 50 mg/kg).

-

Group 5: Positive Control: Mice receive an ICV injection of Aβ oligomers and oral administration of a known neuroprotective agent (e.g., Donepezil).

Experimental Protocols

Animal Model and Housing

-

Species: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Mice are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are provided ad libitum. All procedures should be approved by the Institutional Animal Care and Use Committee.

Preparation of Aβ Oligomers and DHH

-

Aβ Oligomer Preparation: Aβ (1-42) peptide is prepared as previously described.[3] Briefly, the peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL, incubated, and then dried to form a peptide film. The film is reconstituted in dimethyl sulfoxide (DMSO) and diluted with ice-cold F-12 cell culture media to a final concentration of 100 µM. The solution is then incubated at 37°C for 24 hours to promote oligomer formation.[3][4]

-

DHH Formulation: DHH is suspended in a vehicle of 0.5% carboxymethylcellulose for oral gavage.

Surgical Procedure and Administration

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A single intracerebroventricular (ICV) injection of Aβ oligomers (5 µL) or saline is administered into the lateral ventricle.

-

Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

-

DHH Administration: DHH or vehicle is administered daily via oral gavage for a period of 14 days, starting 24 hours after the ICV injection.

Behavioral Assessment: Morris Water Maze

The Morris Water Maze (MWM) test is used to evaluate spatial learning and memory.[5][6][7][8][9]

-

Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22 ± 1°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one quadrant.

-

Acquisition Phase (Days 8-12):

-

Mice undergo four trials per day for five consecutive days.

-

For each trial, the mouse is placed in the water facing the pool wall at one of four starting positions.

-

The time taken to find the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.[9]

-

The mouse is allowed to remain on the platform for 20-30 seconds.[6][9]

-

-

Probe Trial (Day 13):

-

The platform is removed from the pool.

-

Each mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

Sample Collection and Preparation

-

Euthanasia: On day 14, following the final behavioral test, mice are euthanized.

-

Brain Extraction: The brain is rapidly excised. The hippocampus is dissected from one hemisphere and snap-frozen in liquid nitrogen for biochemical analysis. The other hemisphere is fixed in 4% paraformaldehyde for histopathological analysis.

-

Homogenate Preparation: The frozen hippocampal tissue is homogenized in an appropriate buffer for biochemical assays.

Biochemical Assays

-